3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine
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Overview
Description
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine is an organic compound with significant applications in organic synthesis. It is characterized by the presence of a bromine atom, a pyrazine ring, and a boronic ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine typically involves the reaction of bromopyrazine with a boronic acid pinacol ester. The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: De-brominated pyrazine compounds.
Substitution: Pyrazine compounds with various substituted functional groups.
Scientific Research Applications
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the boronic ester group are key sites for chemical transformations. The compound can act as a ligand, catalyst, or intermediate in different reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,1,3-benzothiadiazole
Uniqueness
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine is unique due to its specific combination of a pyrazine ring, a bromine atom, and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structure provides distinct reactivity compared to similar compounds, enabling the synthesis of unique and complex molecules.
Properties
Molecular Formula |
C10H15BBrN3O2 |
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Molecular Weight |
299.96 g/mol |
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H15BBrN3O2/c1-9(2)10(3,4)17-11(16-9)6-5-14-8(13)7(12)15-6/h5H,1-4H3,(H2,13,14) |
InChI Key |
YHBZJCVZWSQGLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)Br)N |
Origin of Product |
United States |
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